22-34-Gastrin I (pig), 22-l-leucine-
CAS No.: 54405-27-5
VCID: VC21542980
Molecular Formula: C₇₄H₉₉N₁₅O₂₆S
Molecular Weight: 1646.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
22-34-Gastrin I (pig), 22-l-leucine- is a specific peptide derived from gastrin, a hormone involved in the regulation of gastric acid secretion in the stomach. Gastrin is a peptide hormone that stimulates the secretion of gastric acid, which is crucial for digestion. The compound is a modified version of gastrin I, specifically from pigs, with a leucine substitution at position 22. Market and Consumption DataThe market for 22-34-Gastrin I (pig), 22-l-leucine- is analyzed in a comprehensive report that provides consumption data across over 200 countries. This report includes historical data from 1997 to 2019 and forecasts up to 2046, offering insights into market trends and potential future demand .
Note: Specific numerical data is not provided in the available sources, but the report offers detailed market analysis. Applications and End-Use SectorsWhile specific applications of 22-34-Gastrin I (pig), 22-l-leucine- are not detailed in the available literature, gastrin and its analogs are generally used in research related to gastrointestinal physiology and pathology. They may also be used in pharmaceutical development for conditions related to gastric acid secretion. Research Findings |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 54405-27-5 | ||||||||||||
Product Name | 22-34-Gastrin I (pig), 22-l-leucine- | ||||||||||||
Molecular Formula | C₇₄H₉₉N₁₅O₂₆S | ||||||||||||
Molecular Weight | 1646.7 g/mol | ||||||||||||
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | ||||||||||||
Standard InChIKey | HRSUIUNCTPSRLR-SOLHVGTRSA-N | ||||||||||||
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | ||||||||||||
SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | ||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | ||||||||||||
Sequence | One Letter Code: LEEEEEAYGWMDF-NH2 | ||||||||||||
PubChem Compound | 16143203 | ||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume